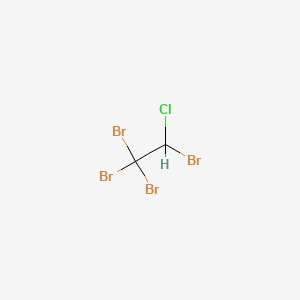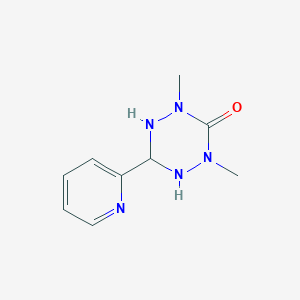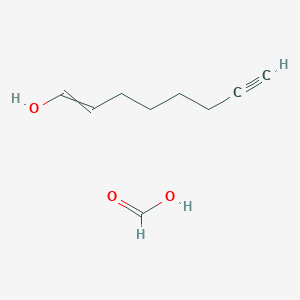
Formic acid;oct-1-en-7-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;oct-1-en-7-yn-1-ol is a compound that combines the simplest carboxylic acid, formic acid, with an unsaturated alcohol, oct-1-en-7-yn-1-ol. Oct-1-en-7-yn-1-ol is an unsaturated alcohol with both double and triple bonds in its structure, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of formic acid;oct-1-en-7-yn-1-ol typically involves the esterification of formic acid with oct-1-en-7-yn-1-ol. One efficient method uses boron oxide as a reagent to facilitate the direct esterification of formic acid with the alcohol . This reaction is particularly suitable for primary and secondary alcohols, including unsaturated alcohols like oct-1-en-7-yn-1-ol. The reaction conditions usually involve refluxing the mixture in dichloromethane for several hours, followed by neutralization and purification steps .
Industrial Production Methods
Industrial production of formic acid often involves the catalytic oxidation of formaldehyde with atmospheric oxygen . This method is scalable and can produce formic acid in large quantities, which can then be used for the esterification process to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid;oct-1-en-7-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The formic acid component can be oxidized to carbon dioxide and water.
Reduction: The unsaturated bonds in oct-1-en-7-yn-1-ol can be reduced to form saturated alcohols.
Substitution: The hydroxyl group in oct-1-en-7-yn-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Saturated alcohols.
Substitution: Chlorinated derivatives of oct-1-en-7-yn-1-ol.
Applications De Recherche Scientifique
Formic acid;oct-1-en-7-yn-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of fragrances and flavors due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of formic acid;oct-1-en-7-yn-1-ol involves its interaction with molecular targets through its functional groups. The formic acid component can act as a proton donor, participating in acid-base reactions. The unsaturated bonds in oct-1-en-7-yn-1-ol can undergo addition reactions, making it a versatile compound in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Citronellyl formate: An ester of formic acid and citronellol, used in fragrances.
Formic acid, 3,7-dimethyl-6-octen-1-yl ester: Another ester of formic acid with a similar structure.
Uniqueness
Formic acid;oct-1-en-7-yn-1-ol is unique due to the presence of both double and triple bonds in the oct-1-en-7-yn-1-ol component, which provides it with distinct reactivity and versatility in chemical synthesis compared to other similar compounds.
Propriétés
Numéro CAS |
406911-97-5 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
formic acid;oct-1-en-7-yn-1-ol |
InChI |
InChI=1S/C8H12O.CH2O2/c1-2-3-4-5-6-7-8-9;2-1-3/h1,7-9H,3-6H2;1H,(H,2,3) |
Clé InChI |
ZJROGUSZNMTACF-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCC=CO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


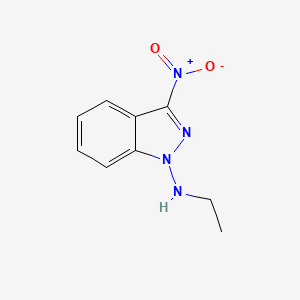
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
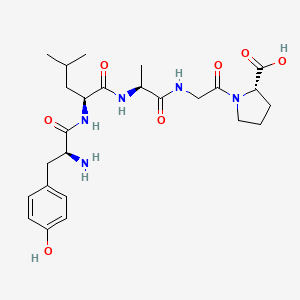
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
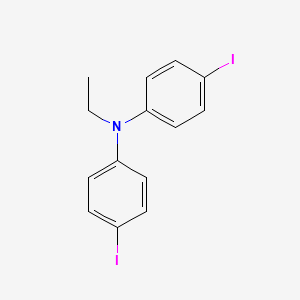
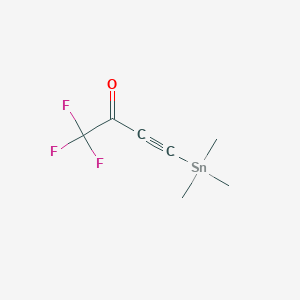
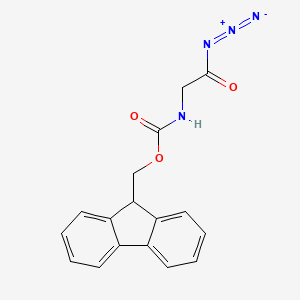
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
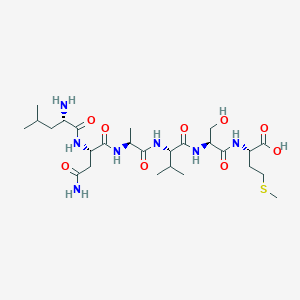
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)


